![molecular formula C19H19N5O2S2 B13368752 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368752.png)
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. For instance, the reaction can be carried out in refluxing ethanol in the presence of a catalytic amount of piperidine . The yield of the product can vary depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of certain metabolites . This inhibition can disrupt metabolic pathways and exert antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazoles, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
What sets 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups and structural features, which confer specific pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields.
Biological Activity
The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure
The compound features a complex structure characterized by the presence of a triazole and thiadiazole ring system, which is known for its pharmacological significance. The methylsulfonyl and piperidine substituents contribute to its unique properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of triazolo[3,4-b][1,3,4]thiadiazole. For instance, a study conducted by the National Cancer Institute evaluated the antitumor activity of related compounds on 60 lines of tumor cells. The results indicated that derivatives exhibited significant cytotoxic effects against various cancer types including leukemia, lung cancer, and breast cancer .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
In addition to its anticancer properties, compounds within this class have demonstrated antimicrobial activity . Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antimicrobial Activity of Selected Derivatives
Mechanistic Studies
Mechanistic studies have revealed that these compounds may act through multiple pathways including:
- Inhibition of enzymes : Some derivatives inhibit key enzymes involved in cancer metabolism or bacterial survival.
- Induction of apoptosis : Certain compounds promote programmed cell death in cancer cells.
- Disruption of cellular signaling : These compounds can interfere with signaling pathways critical for cell proliferation and survival.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolo-thiadiazole derivatives for their biological activities. The study found that modifications at specific positions significantly enhanced their anticancer efficacy against various cell lines .
Properties
Molecular Formula |
C19H19N5O2S2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H19N5O2S2/c1-28(25,26)23-11-9-14(10-12-23)17-20-21-19-24(17)22-18(27-19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3 |
InChI Key |
BDPMALHBQFYGEN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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